Aposcopolamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aposcopolamine can be synthesized through the isolation from natural sources like Datura ferox. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes such as crystallization and chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then purified using techniques like distillation and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Aposcopolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst like palladium.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Aposcopolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of tropane alkaloids.
Industry: It is used as an insecticide and anesthetic in various industrial applications.
Mechanism of Action
Aposcopolamine exerts its effects by inhibiting the enzyme acetylcholinesterase, which prevents the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, resulting in enhanced cholinergic signaling . The compound also binds to muscarinic acetylcholine receptors, blocking the action of acetylcholine at these sites . This dual mechanism of action makes this compound effective in modulating cholinergic signaling in the nervous system .
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A tropane alkaloid with similar effects on the nervous system.
Hyoscyamine: A tropane alkaloid with similar chemical structure and pharmacological effects.
Uniqueness: Aposcopolamine is unique due to its specific binding affinity for acetylcholinesterase, adrenergic receptor alpha-2A, and muscarinic acetylcholine receptor M2 . This makes it particularly effective in research related to Alzheimer’s disease and other neurological conditions .
Properties
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVDCBKBUSUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903573 | |
Record name | NoName_4268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.